(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
CAS No.: 893350-15-7
Cat. No.: VC5298199
Molecular Formula: C24H27NO5
Molecular Weight: 409.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893350-15-7 |
|---|---|
| Molecular Formula | C24H27NO5 |
| Molecular Weight | 409.482 |
| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H27NO5/c1-28-17-7-10-21(29-2)16(13-17)14-22-23(27)18-8-9-20(26)19(24(18)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-14- |
| Standard InChI Key | RFWBWJSYZAQCRP-HMAPJEAMSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |
Introduction
Overview of the Compound
(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic molecule belonging to the benzofuran class of compounds. Benzofurans are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound features:
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A benzofuran core with hydroxyl and methoxy functional groups.
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A (Z)-configuration double bond linking a dimethoxybenzylidene moiety.
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An azepane (seven-membered nitrogen-containing ring) attached via a methyl group.
Synthesis
The synthesis of benzofuran derivatives often involves multi-step organic reactions starting from substituted phenols or salicylaldehydes. Specific steps for this compound may include:
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Formation of the benzofuran core through cyclization reactions.
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Introduction of hydroxyl and methoxy substituents via electrophilic substitutions.
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Condensation to form the benzylidene moiety with (Z)-stereochemistry.
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Functionalization with an azepane group through alkylation or reductive amination.
Biological Activities
Benzofuran derivatives, including structurally similar compounds, have demonstrated various biological activities:
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Antimicrobial Activity: Benzofurans are effective against Gram-positive and Gram-negative bacteria as well as fungi .
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Anticancer Potential: Compounds with methoxy and hydroxyl groups on the benzofuran ring exhibit selective cytotoxicity against cancer cell lines such as K562 (leukemia) and HeLa (cervix carcinoma) .
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Anti-inflammatory Effects: Substituted benzofurans can inhibit cyclooxygenase enzymes, reducing inflammation .
While no specific studies on this exact compound were identified in the available results, its structural features suggest potential activity in these areas.
Potential Applications
Based on its structure and similarity to other benzofurans:
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Pharmaceutical Development: This compound could serve as a lead molecule for drug discovery targeting microbial infections or cancer.
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Chemical Research: Its unique combination of functional groups makes it an interesting candidate for further SAR studies.
Limitations and Future Directions
While promising, the compound requires:
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Detailed pharmacological evaluations to confirm activity.
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Toxicity studies to assess safety profiles.
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Optimization for bioavailability and metabolic stability.
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